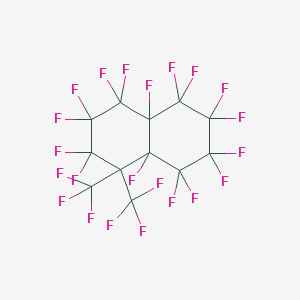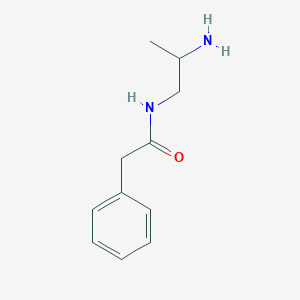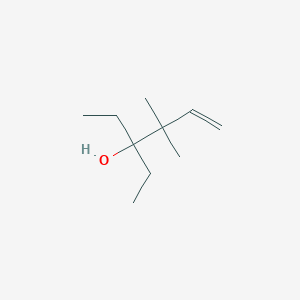![molecular formula C6H12N4O2 B14642197 N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide typically involves the reaction of butanamide with a hydrazine derivative under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The exact reaction conditions, including temperature, pressure, and catalyst type, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of dilute acids or bases to yield the corresponding carboxylic acid and amine
Substitution: The compound can participate in substitution reactions where the amide group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used as a reagent for hydrolysis
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in the reduction of amides.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where amide derivatives have shown promise
Industry: It is used in the production of polymers and other materials with specific properties
作用機序
The mechanism by which N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their structure and function . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Butanamide: A simpler amide with a similar structure but lacking the hydrazine derivative.
Ethanamide: Another simple amide with a shorter carbon chain.
Benzamide: An aromatic amide with different chemical properties due to the presence of a benzene ring
Uniqueness
N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide is unique due to its specific structure, which includes both an amide and a hydrazine derivative. This combination allows it to participate in a wider range of chemical reactions and form more stable complexes with biological molecules compared to simpler amides .
特性
分子式 |
C6H12N4O2 |
|---|---|
分子量 |
172.19 g/mol |
IUPAC名 |
N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide |
InChI |
InChI=1S/C6H12N4O2/c1-2-3-5(11)8-4-9-10-6(7)12/h4H,2-3H2,1H3,(H3,7,10,12)(H,8,9,11) |
InChIキー |
JAFUOXPNXRUPOP-UHFFFAOYSA-N |
異性体SMILES |
CCCC(=O)N/C=N/NC(=O)N |
正規SMILES |
CCCC(=O)NC=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


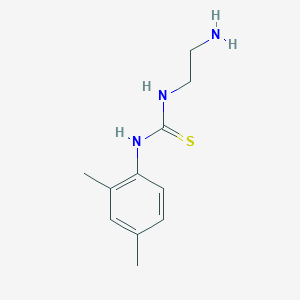
![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
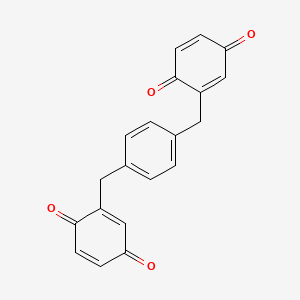
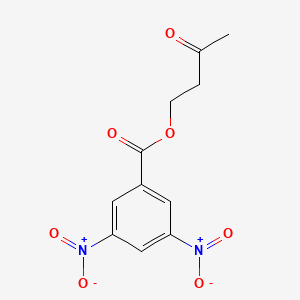
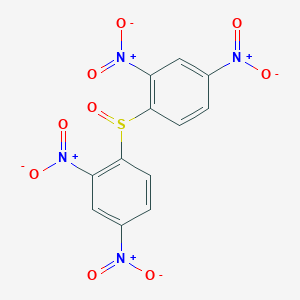
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
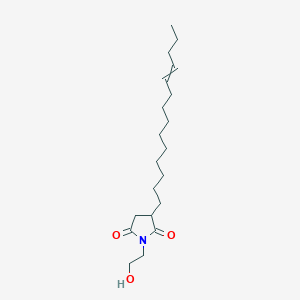
![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)


